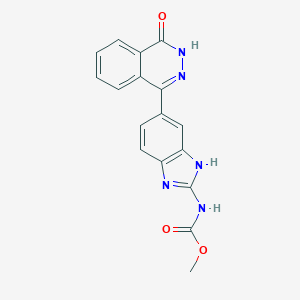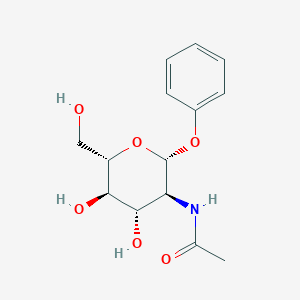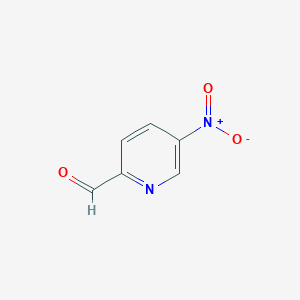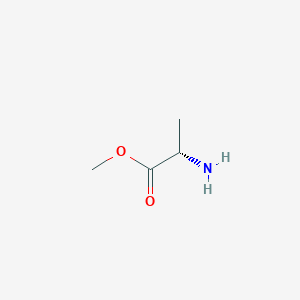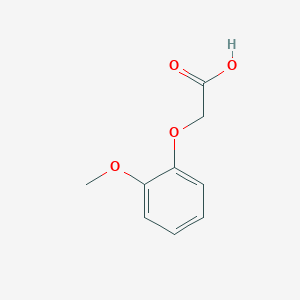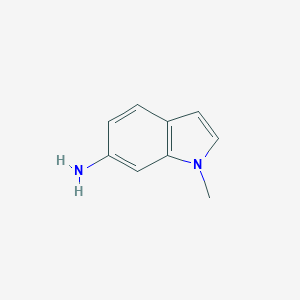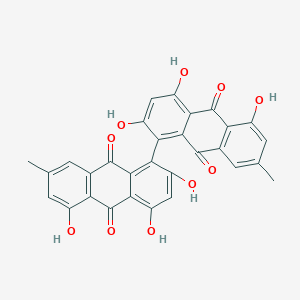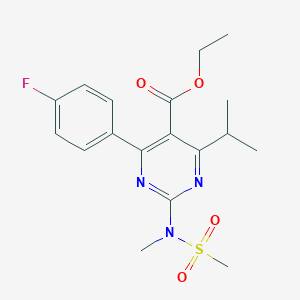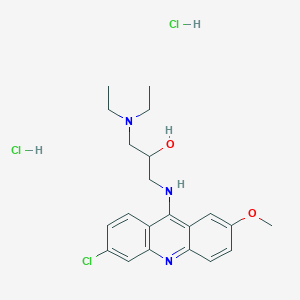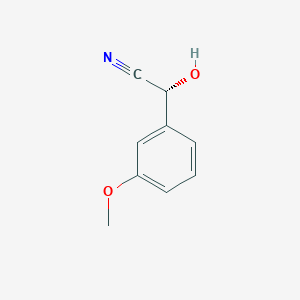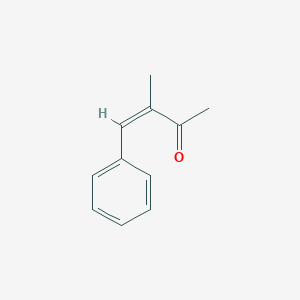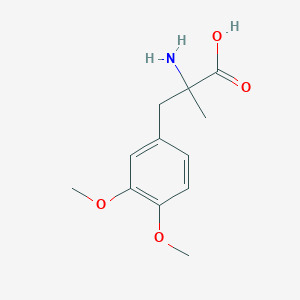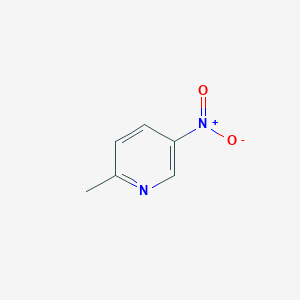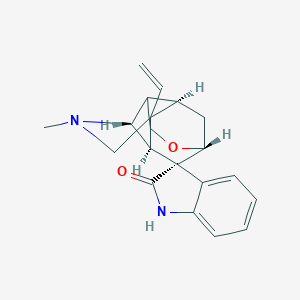
Gelsemine
Vue d'ensemble
Description
Gelsemine is a principal alkaloid found in the Gelsemium genus of plants, particularly in Gelsemium sempervirens Ait. and Gelsemium elegans Benth. It has been traditionally used for medicinal purposes and has recently been shown to have potent neurological activities, including anxiolytic and analgesic effects, as well as the potential to alleviate neuroinflammation and cognitive impairments .
Synthesis Analysis
The total synthesis of gelsemine and its derivatives, such as gelsemoxonine, has been a subject of interest due to their complex structures and significant biological activities. Various synthetic strategies have been employed, including novel ring contraction methods for the synthesis of the azetidine ring in gelsemoxonine , an organocatalytic Diels–Alder approach for the asymmetric synthesis of (+)-gelsemine , and the use of intramolecular Heck reactions to form congested quaternary carbon stereocenters . Additionally, free radical cyclizations have been utilized to construct the tricyclic core and oxindole substructures of these alkaloids .
Molecular Structure Analysis
Gelsemine's molecular structure is characterized by a complex polycyclic skeleton that includes an oxindole ring system and a unique azetidine moiety. The synthesis of gelsemine involves the formation of this intricate structure through various cyclization reactions and the establishment of multiple stereocenters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of gelsemine and its analogs are diverse and include highly diastereoselective reductive Heck cyclization, directed hydrosilylation, intramolecular Michael addition, and trans-annular aldol condensation . These reactions are critical for the formation of the natural product's complex framework and for introducing the necessary functional groups in the correct stereochemical orientation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of gelsemine are not detailed in the provided papers, its biological properties have been extensively studied. Gelsemine has been found to act at spinal α3 glycine receptors, producing antinociception in chronic pain without inducing tolerance . It also exhibits mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis . Furthermore, gelsemine's ability to penetrate the brain and modulate glycine receptors suggests its potential for treating nervous system diseases .
Relevant Case Studies
Several case studies have demonstrated the biological efficacy of gelsemine. For instance, intrathecal injections of gelsemine in rats have shown dose-dependent antinociceptive effects in models of chronic pain, such as bone cancer-induced mechanical allodynia and spinal nerve ligation-induced painful neuropathy . Additionally, gelsemine has been found to alleviate cognitive impairments and neuroinflammation in mice treated with β-amyloid oligomers, which are associated with Alzheimer's disease . These studies highlight the therapeutic potential of gelsemine for managing chronic pain and neurodegenerative disorders.
Applications De Recherche Scientifique
1. Modulation of Inhibitory Receptors
- Application Summary: Gelsemine is a modulator of glycine receptors (GlyRs) and GABA A receptors (GABA A Rs), which are ligand-gated ion channels of the central nervous system (CNS) .
- Methods of Application: Electrophysiological recordings and bioinformatic approaches were used to determine the pharmacological profile and the molecular interactions between koumine, gelsemine, gelsevirine, and humantenmine and these ion channels .
- Results: GlyRs composed of α1 subunits were inhibited by koumine and gelsevirine (IC 50 of 31.5 ± 1.7 and 40.6 ± 8.2 μM, respectively), while humantenmine did not display any detectable activity .
2. Traditional Medicine
- Application Summary: Gelsemium elegans has traditionally been used to treat eczema, traumatic injuries, pretibial ulcers and myiasis, and has also been used as an analgesic to relieve sciatica and rheumatoid arthritis .
- Methods of Application: The plant is typically prepared in a specific way and applied externally or consumed internally .
- Results: While traditional uses have reported beneficial effects, scientific validation and quantification of these effects are still ongoing .
3. Treatment of Cognitive Impairment
- Application Summary: Gelsemine demonstrates effectiveness in alleviating cognitive impairment, suggesting it could treat Alzheimer’s disease .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve administration of gelsemine in a controlled dosage .
- Results: The results suggest potential effectiveness in treating cognitive impairment, but more research is needed to confirm these findings .
4. Anxiolytic Effects
- Application Summary: Gelsemium alkaloid monomers, koumine and gelsemine have been most studied for their anxiolytic effects .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve administration of koumine and gelsemine in a controlled dosage .
- Results: The results suggest potential effectiveness in treating anxiety, but more research is needed to confirm these findings .
5. Anti-Inflammatory and Anti-Cancer Activities
- Application Summary: Gelsemine has been noted to have anti-inflammatory and anti-cancer activities .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve administration of gelsemine in a controlled dosage .
- Results: The results suggest potential effectiveness in treating inflammation and cancer, but more research is needed to confirm these findings .
6. Alleviating Neuralgia
- Application Summary: Gelsemine has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve administration of gelsemine in a controlled dosage .
- Results: The results suggest potential effectiveness in treating neuralgia, but more research is needed to confirm these findings .
7. Modulation of GABA A Receptors
- Application Summary: Gelsemine is a modulator of GABA A receptors (GABA A Rs), which are the main biological targets of benzodiazepines, a group of drugs with anxiolytic, hypnotic, and analgesic properties .
- Methods of Application: Electrophysiological recordings of recombinant GABA A Rs expressed in HEK293 cells, and of native receptors in cortical neurons were used to determine the modulation of GABA A Rs by gelsemine .
- Results: Gelsemine inhibited the agonist-evoked currents of recombinant and native receptors. The functional inhibition was not associated with the BDZ binding site .
8. Visual Distribution in Plants
- Application Summary: Studies have revealed a high-resolution in situ distribution map of the three alkaloids in G. elegans .
- Methods of Application: A specific protocol was used for the visualized in situ quantitative distribution of alkaloids in plants .
- Results: The results provided a useful protocol for the visualized in situ quantitative distribution of alkaloids in plants .
Safety And Hazards
Orientations Futures
Gelsemine has potential therapeutic applications in treating nervous system diseases . It has been shown to alleviate neuroinflammation and cognitive impairments in Aβ oligomer-treated mice . This opens a novel perspective for the development of Gelsemine-based therapeutics against Aβ-associated neurodegeneration disorders, including Alzheimer’s disease .
Propriétés
IUPAC Name |
(1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11-,13+,15+,16+,17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYATWFXNPTRM-QJICHLCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gelsemine | |
Color/Form |
CRYSTALS FROM ACETONE | |
CAS RN |
509-15-9 | |
| Record name | (+)-Gelsemine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gelsemine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gelsemine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GELSEMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y13A78Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178 °C | |
| Record name | GELSEMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



